molecular formula C24H28N2O4 B12037529 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12037529
M. Wt: 408.5 g/mol
InChI Key: GVNMFMLIUNIOCB-LSDHQDQOSA-N
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Description

The compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a dimethylaminoethyl side chain, a hydroxy group at position 3, a 4-methoxy-2-methylbenzoyl group at position 4, and a 4-methylphenyl moiety at position 3. This structure combines electron-donating (methoxy, dimethylamino) and sterically bulky (methylphenyl) groups, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry .

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O4/c1-15-6-8-17(9-7-15)21-20(23(28)24(29)26(21)13-12-25(3)4)22(27)19-11-10-18(30-5)14-16(19)2/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+

InChI Key

GVNMFMLIUNIOCB-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrrolone ring through a cyclization reaction.
  • Introduction of the dimethylaminoethyl group via an alkylation reaction.
  • Addition of the hydroxy group through a hydroxylation reaction.
  • Attachment of the methoxy and methylbenzoyl groups through Friedel-Crafts acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

  • Oxidation of the hydroxy group yields a ketone.
  • Reduction of the carbonyl groups results in alcohols.
  • Substitution reactions produce various substituted derivatives.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1. Structural Comparison of Pyrrol-2-one Derivatives

Compound ID R1 (Position 1) R3 (Position 3) R4 (Position 4) R5 (Position 5) Key Features
Target 2-(dimethylamino)ethyl Hydroxy 4-methoxy-2-methylbenzoyl 4-methylphenyl Balanced lipophilicity, moderate steric bulk
20 2-hydroxypropyl Hydroxy 4-methylbenzoyl 4-tert-butylphenyl High steric bulk (tert-butyl)
21 2-hydroxypropyl Hydroxy 4-methylbenzoyl 4-dimethylaminophenyl Strong electron-donating (dimethylamino)
2-(diethylamino)ethyl Hydroxy Thiophene-2-carbonyl 3,4-dimethoxyphenyl Heteroaromatic (thiophene), polar substituents
Benzyl/cyclohexyl Hydroxy 3,4-dimethylphenyl/4-nitrophenyl Phenyl Electron-withdrawing (nitro) groups
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxy-2-methylbenzoyl group provides moderate electron donation, contrasting with the electron-withdrawing nitro group in compound 35 (), which may reduce metabolic stability .
  • Aromatic vs.
  • Amino Side Chains: The dimethylaminoethyl chain in the target offers lower lipophilicity than the diethylaminoethyl chain in , impacting blood-brain barrier penetration .

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